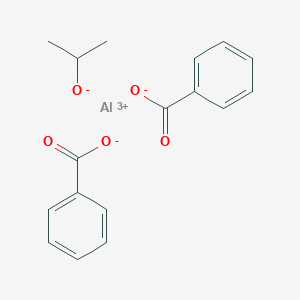
Aluminum;propan-2-olate;dibenzoate
Description
Aluminum;propan-2-olate;dibenzoate is an organoaluminum compound comprising aluminum coordinated with one propan-2-olate (isopropoxide, C₃H₇O⁻) ligand and two dibenzoate (C₆H₅COO⁻) ligands. Its inferred chemical formula is Al(OiPr)(O₂CPh)₂, where "OiPr" denotes propan-2-olate and "O₂CPh" represents benzoate. This compound likely exhibits Lewis acidity due to the aluminum center, with applications in catalysis, polymer synthesis, or materials science.
Properties
CAS No. |
105442-85-1 |
|---|---|
Molecular Formula |
C17H17AlO5 |
Molecular Weight |
328.29 g/mol |
IUPAC Name |
aluminum;propan-2-olate;dibenzoate |
InChI |
InChI=1S/2C7H6O2.C3H7O.Al/c2*8-7(9)6-4-2-1-3-5-6;1-3(2)4;/h2*1-5H,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
InChI Key |
TZPOMCMYQHNEJQ-UHFFFAOYSA-L |
SMILES |
CC(C)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
Canonical SMILES |
CC(C)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Data Gaps : Melting points, solubility, and thermodynamic data for this compound remain unverified in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


